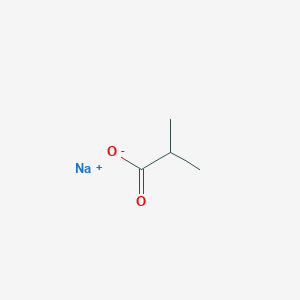

sodium;2-methylpropanoate

Description

Sodium 2-methylpropanoate (CAS: 996-30-5), also known as sodium isobutyrate, is the sodium salt of 2-methylpropanoic acid (isobutyric acid). Its molecular formula is C₄H₇NaO₂, with a molecular weight of 110.087 g/mol . Key physical properties include:

This compound is primarily used in industrial applications, such as chemical synthesis and as a buffering agent.

Properties

IUPAC Name |

sodium;2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2.Na/c1-3(2)4(5)6;/h3H,1-2H3,(H,5,6);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWEGKFXBDXYJIU-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

110.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Optimization

-

Stoichiometry : A 1:1 molar ratio of isobutyric acid to sodium hydroxide ensures complete neutralization. Excess base may lead to hydrolysis of sensitive functional groups in complex systems.

-

Solvent System : Aqueous solutions are typical, but ethanol-water mixtures (e.g., 10% ethanol) improve solubility during recrystallization.

-

Temperature : Reactions are conducted at room temperature or under mild reflux (60–80°C) to accelerate kinetics without degrading the product.

Example Procedure:

-

Combine 0.075 mol isobutyric acid with 30 mL deionized water.

-

Add 0.075 mol NaOH pellets gradually with stirring to control exothermicity.

-

Reflux at 80°C for 1 hour.

-

Cool to room temperature, adjust pH to 8–9 with dilute HCl if necessary, and evaporate under reduced pressure.

-

Recrystallize from 10% ethanol/water to obtain white crystalline product (Yield: 85–92%, purity >98%).

Key Advantage : Simplicity and high yield make this method ideal for industrial-scale production.

Saponification of Isobutyrate Esters

Saponification hydrolyzes esters to carboxylate salts using alkaline conditions. For sodium 2-methylpropanoate, methyl or ethyl isobutyrate serves as the starting material:

Industrial-Scale Protocol:

-

Charge a reactor with 0.1 mol methyl isobutyrate and 0.12 mol NaOH in 100 mL methanol-water (3:1 v/v).

-

Reflux at 65°C for 4–6 hours, monitoring completion via thin-layer chromatography.

-

Distill off methanol, acidify the residue with HCl to pH 2, and extract with ethyl acetate.

-

Neutralize the organic phase with saturated NaOH, isolate the aqueous layer, and evaporate to dryness (Yield: 78–85%, ee >95% if chiral esters are used).

Catalyst Considerations : Phase-transfer catalysts like tetra-n-butylammonium bromide (0.001 mol per 0.03 mol ester) enhance reaction rates in biphasic systems.

Hydrolysis of Isobutyronitrile

Isobutyronitrile hydrolysis under alkaline conditions provides an alternative route, though it is less common due to toxicity concerns:

Process Details:

-

Conditions : 20% NaOH aqueous solution, reflux at 100°C for 8–12 hours.

-

Workup : Ammonia is vented, and the residual solution is acidified, extracted, and neutralized as in Section 1.

-

Yield : 60–70%, with byproducts requiring chromatographic purification.

Oxidation of Isobutanol Followed by Neutralization

A two-step approach oxidizes isobutanol to isobutyric acid, which is then neutralized:

Step 1 (Oxidation) :

-

Conversion : ~90%, with distillation purifying the acid.

Step 2 (Neutralization) :

As described in Section 1, yielding sodium 2-methylpropanoate.

Overall Yield : 75–80%, suitable for laboratory synthesis.

Comparative Analysis of Methods

| Method | Yield | Purity | Scalability | Cost |

|---|---|---|---|---|

| Direct Neutralization | 85–92% | >98% | Industrial | Low |

| Ester Saponification | 78–85% | >95% | Pilot Plant | Moderate |

| Nitrile Hydrolysis | 60–70% | 90–95% | Laboratory | High |

| Alcohol Oxidation | 75–80% | 85–90% | Laboratory | Moderate |

Industrial Preference : Direct neutralization dominates due to minimal byproducts and operational simplicity. Saponification is preferred for ester-rich feedstocks.

Chemical Reactions Analysis

Types of Reactions: Tripropylene Glycol Diacrylate undergoes several types of chemical reactions, including:

Polymerization: The compound can polymerize in the presence of free radical initiators, such as benzoyl peroxide or azobisisobutyronitrile, to form cross-linked polymers.

Addition Reactions: The acrylate groups in Tripropylene Glycol Diacrylate can participate in addition reactions with nucleophiles, such as amines or thiols, to form adducts.

Hydrolysis: Under acidic or basic conditions, the ester bonds in Tripropylene Glycol Diacrylate can hydrolyze to yield acrylic acid and tripropylene glycol.

Common Reagents and Conditions:

Polymerization: Free radical initiators like benzoyl peroxide or azobisisobutyronitrile are commonly used.

Addition Reactions: Nucleophiles such as amines or thiols are used under mild conditions.

Hydrolysis: Acidic or basic conditions are employed to facilitate the hydrolysis reaction.

Major Products Formed:

Polymerization: Cross-linked polymers with high mechanical strength and chemical resistance.

Addition Reactions: Adducts with functional groups derived from the nucleophiles used.

Hydrolysis: Acrylic acid and tripropylene glycol.

Scientific Research Applications

Tripropylene Glycol Diacrylate has a wide range of applications in scientific research and industry:

Chemistry: It is used as a monomer in the synthesis of various polymers and copolymers.

Biology: The compound is utilized in the preparation of hydrogels for biomedical applications, such as drug delivery systems and tissue engineering scaffolds.

Medicine: Tripropylene Glycol Diacrylate-based polymers are employed in the development of dental materials, such as adhesives and restorative composites.

Industry: It is used in the formulation of coatings, adhesives, and printing inks due to its excellent adhesion properties and chemical resistance.

Mechanism of Action

The mechanism by which Tripropylene Glycol Diacrylate exerts its effects is primarily through its reactive acrylate groups. These groups can undergo polymerization or addition reactions, leading to the formation of cross-linked networks or adducts. The molecular targets and pathways involved include:

Polymerization: The acrylate groups react with free radicals to form polymer chains.

Addition Reactions: The acrylate groups react with nucleophiles to form covalent bonds, resulting in the formation of adducts.

Comparison with Similar Compounds

Sodium Salts of Short-Chain Carboxylic Acids

Sodium 2-methylpropanoate belongs to a family of sodium carboxylates. Comparisons with linear-chain analogs reveal structural and thermodynamic differences:

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Applications |

|---|---|---|---|---|---|

| Sodium 2-methylpropanoate | 996-30-5 | C₄H₇NaO₂ | 110.087 | -47 | Industrial synthesis, buffering |

| Sodium methanoate (formate) | 141-53-7 | CHNaO₂ | 68.007 | 253 | De-icing, leather tanning |

| Sodium propanoate (propionate) | 137-40-6 | C₃H₅NaO₂ | 96.060 | 285 | Food preservative, pharmaceuticals |

Key Findings :

- Branching Effects: The branched structure of sodium 2-methylpropanoate lowers its melting point compared to linear-chain sodium carboxylates (e.g., sodium formate and propionate) .

- Solubility: Sodium 2-methylpropanoate exhibits higher solubility in organic solvents due to its branched alkyl chain, whereas linear analogs are more polar and water-soluble .

Esters of 2-Methylpropanoic Acid

Esters of 2-methylpropanoic acid are widely used in fragrances, flavors, and pharmaceuticals. Key examples include:

| Compound | CAS Number | Molecular Formula | Boiling Point (°C) | Key Applications |

|---|---|---|---|---|

| Ethyl 2-methylpropanoate | 97-62-1 | C₆H₁₂O₂ | 110–112 | Aroma compound in mangoes, wines |

| Methyl 2-methylpropanoate | 547-63-7 | C₅H₁₀O₂ | 92–94 | Solvent, flavoring agent |

| 3-Methylbutyl 2-methylpropanoate (Isoamyl isobutyrate) | 2050-01-3 | C₉H₁₈O₂ | 170–172 | Fruity flavoring in foods |

Key Findings :

- Volatility: Esters like ethyl 2-methylpropanoate are highly volatile, contributing to their use in fragrances. Odor activity values (OAVs) highlight their importance in mango aroma profiles .

- Pharmaceutical Derivatives: Fenofibrate (CAS: 49562-28-9), a hypolipidemic drug, contains a 2-methylpropanoate ester group, enhancing its lipid solubility and bioavailability .

Other Derivatives and Degradation Products

- Degradation Products: Exposure of β-carotene to smoke yields derivatives like (3-hydroxy-2,4,4-trimethylpentyl) 2-methylpropanoate, which have been detected in colorectal cancer patient exhalations .

- Complex Salts: Sodium 8-(2-hydroxybenzamido)octanoate (CAS: 203787-91-1) shares structural similarities but has a lower similarity score (0.59) compared to sodium 2-methylpropanoate .

Q & A

Q. What are the standard synthetic routes for sodium 2-methylpropanoate, and how can reaction efficiency be validated?

Sodium 2-methylpropanoate is typically synthesized via ester hydrolysis or acid-base neutralization. For example, ethyl 2-methylpropanoate derivatives (e.g., ethyl 2-(substituted-phenyl)propanoates) can undergo saponification using aqueous NaOH or HCl-methanol solutions, followed by neutralization with sodium salts . Reaction efficiency is validated using LCMS (e.g., m/z 416 [M+H]+) and HPLC retention time analysis (e.g., 0.63 minutes under SMD-TFA05 conditions) to confirm product purity and structural integrity .

Q. What spectroscopic methods are recommended for characterizing sodium 2-methylpropanoate and its intermediates?

Key methods include:

- LCMS : To determine molecular ion peaks and fragmentation patterns (e.g., m/z 791 [M+H]+ for complex derivatives) .

- HPLC : For retention time consistency under standardized conditions (e.g., SMD-TFA05) .

- NMR : Structural confirmation via proton and carbon shifts, particularly for distinguishing regioisomers or impurities (refer to NIST Chemistry WebBook for benchmark spectra) .

Q. How should researchers handle and store sodium 2-methylpropanoate to ensure stability?

Store in airtight containers under inert gas (e.g., nitrogen) at 2–8°C. Avoid exposure to moisture, as hygroscopicity may alter reactivity. Safety protocols include using PPE and adhering to GHS guidelines (e.g., CAS 996-30-5) for industrial handling .

Advanced Research Questions

Q. How can researchers resolve contradictions in impurity profiles during sodium 2-methylpropanoate synthesis?

Impurities like (2RS)-2-[4-(2-methylpropyl)phenyl]propanamide (EP Impurity C) or 2-(4-ethylphenyl)-propanoic acid (EP Impurity N) may arise from incomplete ester hydrolysis or side reactions . Mitigation strategies include:

- Chromatographic optimization : Adjust mobile phase gradients in HPLC to separate co-eluting impurities.

- Reaction monitoring : Use in-situ FTIR to detect intermediates and optimize reaction time/temperature .

- Reference standards : Compare against EP-certified impurities (e.g., MM0002.13, MM0002.35) for accurate identification .

Q. What methodologies are effective for studying sodium 2-methylpropanoate’s role in complex organic syntheses (e.g., prodrug development)?

Sodium 2-methylpropanoate derivatives, such as fenofibrate (propan-2-yl 2-methylpropanoate), are synthesized via coupling reactions using reagents like 2,4,6-tripropyl-1,3,5,2,4,6-trioxatriphosphane 2,4,6-trioxide. Key steps include:

- Stepwise functionalization : Introduce morpholinoethoxy or trifluoromethyl groups under nitrogen atmosphere .

- Boron-based reduction : Borane-pyridine complexes selectively reduce hydrazinyl intermediates without affecting ester groups .

Q. How can researchers ensure reproducibility in sodium 2-methylpropanoate-based experiments?

Adhere to FAIR data principles:

- Document provenance : Record manufacturer details (e.g., anhydrous sodium sulfate type), reaction conditions (e.g., 0°C stirring for 1.5 hours), and instrument calibration .

- Metadata standards : Include CAS numbers, EC codes, and batch-specific purity data (e.g., ≥98.5% for MALDI-MS grade reagents) .

- Plagiarism checks : Use software to validate data originality and avoid selective reporting .

Methodological Guidance

Q. What experimental designs are suitable for kinetic studies of sodium 2-methylpropanoate in aqueous solutions?

- Pseudo-first-order kinetics : Use excess sodium hydroxide to isolate ester hydrolysis rates.

- UV-Vis spectroscopy : Monitor absorbance changes at λmax 254 nm for real-time reaction tracking .

- Control variables : Maintain constant ionic strength with phosphate buffers (pH 7.4) to minimize side reactions .

Q. How can computational modeling complement experimental data for sodium 2-methylpropanoate derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.